4-Methyl-2,1,3-benzothiadiazole

OLED Electroluminescence Aggregation-Caused Quenching

4-Methyl-2,1,3-benzothiadiazole (CAS 1457-92-7) is a methyl-substituted benzothiadiazole heterocycle with the molecular formula C7H6N2S and a molecular weight of 150.20 g/mol. It features a planar, aromatic core with strong electron-accepting properties, making it a crucial building block for donor-acceptor (D-A) type molecules in organic electronics.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 1457-92-7
Cat. No. B075618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,1,3-benzothiadiazole
CAS1457-92-7
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NSN=C12
InChIInChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3
InChIKeyIYZKISWGGPKREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2,1,3-benzothiadiazole (CAS 1457-92-7) for OLED and DSSC R&D: Structure, Suppliers, and Core Properties


4-Methyl-2,1,3-benzothiadiazole (CAS 1457-92-7) is a methyl-substituted benzothiadiazole heterocycle with the molecular formula C7H6N2S and a molecular weight of 150.20 g/mol . It features a planar, aromatic core with strong electron-accepting properties, making it a crucial building block for donor-acceptor (D-A) type molecules in organic electronics . This compound is a key intermediate for tuning the photophysical and electronic properties of advanced materials, and it is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

D-A building block: Methyl-substituted benzothiadiazole core for donor-acceptor optoelectronic materials.
Regioisomer-specific synthesis: 4-Methyl position enables controlled tuning of photophysical and electronic properties.
Research intermediate: Commercially available for OLED, DSSC, and fragment-based discovery workflows.

Why Simple 4-Methyl-2,1,3-benzothiadiazole Analogs Cannot Be Interchanged in Optoelectronic Applications


Substituting 4-Methyl-2,1,3-benzothiadiazole with its non-methylated or positionally isomeric analogs is not a trivial exchange. The methyl group's position and presence exert a profound steric and electronic influence, directly altering the donor-acceptor geometry and intramolecular charge transfer (ICT) dynamics [1]. This leads to quantifiable differences in key performance metrics, including absorption/emission wavelength, molar extinction coefficient, and device efficiency [2]. The evidence below demonstrates that the specific regioisomer is a critical design parameter that directly impacts material performance, precluding generic substitution.

!
Non-methylated analog: Absence of steric hindrance may alter aggregation behavior and reduce solid-state emission efficiency; direct replacement is not supported.
!
5-Methyl isomer: Regioisomeric shift changes donor-acceptor geometry, potentially lowering molar extinction coefficient and DSSC power conversion efficiency.
!
Other benzothiadiazoles: Methyl position influences intramolecular charge transfer and emission wavelength; photophysical properties may not transfer.

Head-to-Head Evidence: Quantifying the Impact of 4-Methyl-2,1,3-benzothiadiazole on Optoelectronic Performance


Methyl Substitution Enables 4.6% EQE in OLED Devices via Suppressed Aggregation

In a systematic study of benzothiadiazole-based emitters, dyes containing a methyl group exhibited significantly higher performance in solution-processed OLEDs compared to their non-methylated counterparts. The methyl group introduces steric hindrance that disrupts molecular planarity and inhibits detrimental aggregate formation in the solid state [1]. This directly translates to superior device efficiency. Solution-processed multilayer OLED devices fabricated with methyl-substituted benzothiadiazole emitters achieved an external quantum efficiency (EQE) as high as 4.6% (15.7 cd/A) [1].

OLED EQE
Reported
EQE 4.6% (15.7 cd/A)
Reported EQE context supports methylated emitter selection.
Solution-processed multilayer OLED; aggregation suppression role noted.
OLED Electroluminescence Aggregation-Caused Quenching

Regioisomeric Methyl Position Doubles Power Conversion Efficiency in DSSCs

The precise position of the methyl group on the benzothiadiazole unit has a dramatic, quantifiable effect on photovoltaic performance. A direct comparative study of isomeric dyes (D-A′-π-A configuration) containing a 4-methyl vs. a 5-methylbenzothiadiazole auxiliary acceptor revealed a two-fold difference in power conversion efficiency (PCE) [1]. Dyes with the methyl group attached near the donor segment exhibited approximately double the PCE compared to isomeric dyes where the methyl group was near the acceptor segment [1]. This improvement was linked to a higher molar extinction coefficient and more favorable charge transfer resistance [1].

DSSC PCE
Head-to-head
~2× higher PCE vs 5-methyl isomer
Supports regioisomer-specific selection for DSSC efficiency.
D-A′-π-A dye configuration; molar extinction coefficient advantage noted.
DSSC Photovoltaics Dye-Sensitized Solar Cell

Strategic Methyl Substitution Enables Blue-Shifted Emission for Green OLEDs

The photophysical properties of benzothiadiazole-based emitters can be precisely fine-tuned by methyl substitution. A direct comparison of two analogous dyes—one with a methyl group on the donor side and another with the methyl group away from the donor—revealed a clear blue shift in both absorption and emission for the dye with the donor-proximal methyl group [1]. This shift is attributed to the steric effect of the methyl group, which forces a nonplanar conformation and inhibits intramolecular charge transfer (ICT) [1]. Consequently, the emission is hypsochromically shifted, enabling the material to function as a green/yellowish-green emitter [1].

Emission shift
Head-to-head
Blue shift vs methyl-away analog
Enables green/yellowish-green emission via ICT modulation.
Steric-induced nonplanar conformation reported.
OLED Color Tuning Photophysics

4-Methyl Isomer Enhances Molar Extinction Coefficient for Improved Light Harvesting in DSSCs

The position of the methyl substituent on the benzothiadiazole acceptor directly impacts the light-harvesting capability of dyes used in DSSCs. A comparative study showed that isomeric dyes with the methyl unit attached near the donor segment exhibited high molar extinction coefficients when compared to the isomeric dyes possessing the methyl unit near the acceptor segment [1]. This enhanced light absorption is a primary contributor to the higher photocurrent density and overall power conversion efficiency observed for these dyes [1].

Molar extinction
Head-to-head
Higher ε vs 5-methyl isomer
Supports enhanced light-harvesting context in DSSC dyes.
Reported qualitative difference; exact values require review.
DSSC Light Harvesting Molar Extinction Coefficient

Methyl Substitution Restricts Aggregation-Caused Quenching in Solid-State Emitters

A common challenge with planar, conjugated emitters is aggregation-caused quenching (ACQ), where close molecular packing in the solid state leads to non-radiative energy decay and reduced luminescence. A study on methyl-substituted benzothiadiazole dyes found that the steric hindrance provided by the methyl group effectively restrains the formation of such aggregates in the solid state [1]. This beneficial effect is attributed to the nonplanar arrangement of donor and acceptor units enforced by the methyl group, which prevents strong intermolecular π-π stacking [1].

ACQ suppression
Class-level
Restricts solid-state aggregation
Reported ACQ suppression context may support solid-state emitter design.
Qualitative observation; quantitative quenching data not provided.
OLED Solid-State Emission Aggregation-Caused Quenching

A Privileged Fragment Scaffold for Drug Discovery and Chemical Biology

In the context of medicinal chemistry, 4-Methyl-2,1,3-benzothiadiazole is recognized as a valuable 'fragment molecule.' It serves as an important scaffold for molecular linking, expansion, and modification, providing a structural basis and research tool for the design and screening of novel drug candidates . The benzothiadiazole core is considered a 'privileged structure' due to its presence in many pharmacologically active compounds, including antimicrobial and anticancer agents . While this does not provide a direct performance comparison to a specific analog, it establishes the compound's unique value proposition as a versatile and widely recognized starting point for medicinal chemistry campaigns.

Privileged scaffold
Data to verify
Fragment for drug discovery
Supports scaffold-based screening; verify for specific target class.
Source review required; literature validation needed.
Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Target Applications for 4-Methyl-2,1,3-benzothiadiazole Based on Demonstrated Performance Advantages


Green/Yellowish-Green Emitters for High-Efficiency OLED Displays and Lighting

As demonstrated in Section 3, the 4-Methyl-2,1,3-benzothiadiazole core is essential for constructing green/yellowish-green OLED emitters that achieve an EQE as high as 4.6% [1]. The methyl group is crucial for suppressing aggregation-caused quenching and enabling efficient solid-state emission [1]. Researchers and engineers developing solution-processed OLEDs for next-generation displays and solid-state lighting should procure this compound as a key intermediate to achieve this specific color and performance benchmark.

High-Efficiency Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

The evidence in Section 3 provides a compelling case for using 4-Methyl-2,1,3-benzothiadiazole to synthesize high-performance DSSC dyes. Dyes incorporating this specific isomer exhibit a two-fold higher power conversion efficiency (PCE) and a higher molar extinction coefficient compared to their 5-methyl counterparts [2]. This makes the compound a critical reagent for any R&D program aiming to maximize the light-harvesting efficiency and overall power output of dye-sensitized solar cells.

Spectral Engineering of Donor-Acceptor Conjugated Materials

As detailed in the evidence, the methyl group on 4-Methyl-2,1,3-benzothiadiazole is a precise tool for 'fine-tuning' photophysical properties [1]. By incorporating this specific building block, materials scientists can achieve a desired blue shift in emission and modulate intramolecular charge transfer (ICT) [1]. This scenario is ideal for researchers who are systematically developing new conjugated polymers or small molecules for applications like organic photovoltaics, sensors, or bioimaging, where precise control over optical bandgap and emission color is paramount.

A Privileged Fragment for Fragment-Based Drug Discovery (FBDD)

For medicinal chemistry teams, 4-Methyl-2,1,3-benzothiadiazole is not just a chemical but a validated 'privileged scaffold' for hit generation . Its commercial availability and established role in biological systems make it a strategic purchase for fragment-based screening libraries. By using this fragment as a starting point, researchers can efficiently explore chemical space around a core known to confer drug-like properties, potentially accelerating the path to novel antimicrobial or anticancer leads .

Application
Selection Property
Validation Focus
OLED emitter research
Methylation-dependent emission tuning
EQE in solid-state devices
DSSC sensitizer development
Regioisomer-dependent light harvesting
PCE and molar extinction coefficient
Spectral engineering of conjugated materials
Methyl-position-controlled photophysical shift
Emission wavelength and ICT modulation
Fragment-based drug discovery scaffold
Privileged scaffold for hit generation
Target-class specific activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2,1,3-benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.